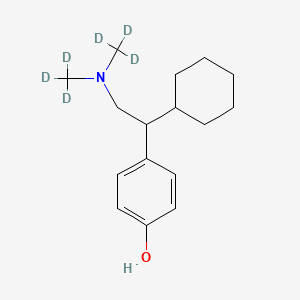

rac Deoxy-O-desmethyl Venlafaxine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac Deoxy-O-desmethyl Venlafaxine-d6: is a deuterated analog of rac Deoxy-O-desmethyl Venlafaxine, a derivative of Venlafaxine. Venlafaxine is a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. The deuterated version, this compound, is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Venlafaxine and its derivatives .

Métodos De Preparación

The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:

Formation of the cyclohexyl-phenol intermediate: This involves the reaction of cyclohexyl bromide with phenol in the presence of a base.

Introduction of the deuterated dimethylamino group: This step involves the reaction of the intermediate with deuterated dimethylamine (dimethyl-d6) under controlled conditions to form the final product.

Análisis De Reacciones Químicas

rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenol group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:

Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine and its derivatives.

Metabolic Pathways: Researchers use the compound to investigate the metabolic pathways of Venlafaxine, including the identification of metabolites and their pharmacological activities.

Mecanismo De Acción

The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .

Comparación Con Compuestos Similares

rac Deoxy-O-desmethyl Venlafaxine-d6 can be compared with other similar compounds, such as:

Venlafaxine: The parent compound, which is widely used as an antidepressant.

O-desmethyl Venlafaxine:

Deuterated Venlafaxine: Other deuterated analogs of Venlafaxine used for similar research purposes.

The uniqueness of this compound lies in its deuterated nature, which provides advantages in pharmacokinetic studies due to the kinetic isotope effect, leading to more stable and predictable metabolic profiles.

Actividad Biológica

Rac Deoxy-O-desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound is utilized primarily in pharmacokinetic studies and as an internal standard in analytical chemistry, particularly in mass spectrometry. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C16H19D6NO2

- Molecular Weight : 269.41 g/mol

- CAS Number : 1062605-69-9

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity is closely related to its ability to inhibit the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is pivotal for its antidepressant effects, which are observed in various clinical settings.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects :

- Analytical Applications :

- Toxicological Profile :

Case Studies

Several studies have utilized this compound to explore its pharmacokinetics and therapeutic effects:

- Study on Pharmacokinetics : A study demonstrated that the deuterated form allows for precise tracking of venlafaxine metabolism in vivo, providing insights into its bioavailability and half-life .

- Therapeutic Monitoring : In clinical settings, the use of this compound as an internal standard has improved the accuracy of venlafaxine level assessments in patients undergoing treatment for depression and anxiety disorders .

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Molecular Formula | C16H19D6NO2 |

| Molecular Weight | 269.41 g/mol |

| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibition |

| Clinical Applications | Antidepressant treatment |

| Toxicological Concerns | Harmful if swallowed; causes eye irritation |

| Analytical Use | Internal standard for LC-MS/MS |

Propiedades

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFZQQZVCEESN-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.